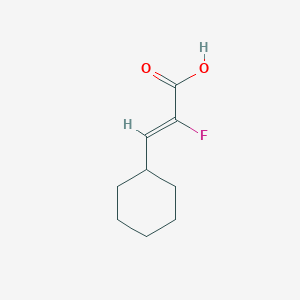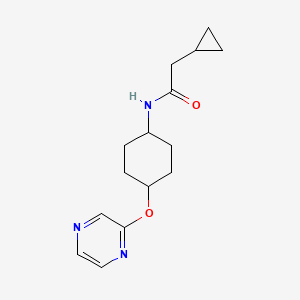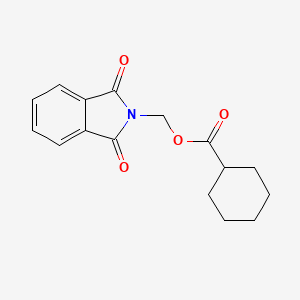![molecular formula C21H22N2O3S2 B2756541 N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116082-46-2](/img/structure/B2756541.png)
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
作用機序
Target of Action
Similar compounds have been found to target succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDH plays a crucial role in energy production within cells.
Mode of Action
It’s suggested that the compound may interact with its target, sdh, through strong hydrogen bond formations . This interaction could potentially inhibit the function of SDH, leading to alterations in cellular energy production.
Biochemical Pathways
The compound likely affects the citric acid cycle and the electron transport chain due to its potential inhibition of SDH . These pathways are critical for cellular respiration and energy production. Inhibition of SDH could disrupt these processes, leading to various downstream effects depending on the cell type and physiological context.
Pharmacokinetics
The compound is predicted to be soluble in methanol , which could influence its absorption and distribution within the body
生化学分析
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions. The exact nature of these interactions depends on the specific structure and functional groups present in the thiophene derivative.
Cellular Effects
Thiophene derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiophene derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .
Dosage Effects in Animal Models
The effects of thiophene derivatives can vary with dosage, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Thiophene derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiophene derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiophene derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
The synthesis of N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the sulfonamide group: This step involves the reaction of thiophene with N-methylbenzenesulfonamide under suitable conditions.
Attachment of the ethylphenylmethyl group: This can be done using a Friedel-Crafts alkylation reaction where the thiophene derivative reacts with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.
化学反応の分析
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:
科学的研究の応用
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry:
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
類似化合物との比較
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Tipepidine: A thiophene-containing drug used as an antitussive agent.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
特性
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-16-9-11-17(12-10-16)15-22-21(24)20-19(13-14-27-20)23(2)28(25,26)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJSAPKFWZKZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2756458.png)

![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B2756460.png)

![N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2756462.png)






![2,5-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2756473.png)


